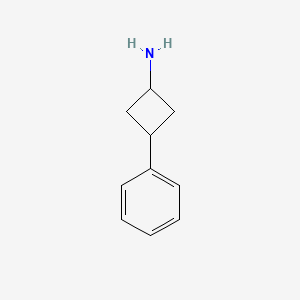

3-Phenylcyclobutan-1-amine

Descripción general

Descripción

3-Phenylcyclobutan-1-amine is a chemical compound with the molecular formula C10H13N . It has a molecular weight of 147.22 . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with an amine (-NH2) group and a phenyl group attached . The nitrogen atom in the amine group has a lone pair of electrons, which can accept a proton .Chemical Reactions Analysis

Amines, including this compound, can undergo various chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions . They can also react with acids to form salts . Amines can be converted into alkenes by an elimination reaction .Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a storage temperature of room temperature .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

3-Phenylcyclobutan-1-amine is involved in the synthesis of various bioactive compounds. For instance, its derivatives, like 3-aminocyclobut-2-en-1-ones, have been prepared and utilized as potent antagonists of VLA-4, a protein involved in cell adhesion and migration (Brand et al., 2003).

Inactivation of Monoamine Oxidase

1-Phenylcyclobutylamine, a closely related compound, has been found to act as both a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO). This is significant in understanding the enzyme's function and designing MAO inhibitors (Silverman & Zieske, 1986).

Catalyzed Synthesis Methods

Advancements in catalyzed synthesis methods involve this compound derivatives. For instance, an Au(I)-catalyzed reaction has been developed for synthesizing tetrahydrocyclopenta[b]pyrrole derivatives, showcasing the compound's versatility in organic synthesis (Mou et al., 2015).

Synthesis of Heterocycles

The compound's derivatives are also used in the synthesis of highly functionalized heterocycles with rigid amino-azabicyclohexane moieties, contributing to the field of heterocyclic chemistry (Zapol’skii et al., 2012).

Stereoselective Synthesis

Aminocyclobutanes, closely related to this compound, are crucial in the stereoselective synthesis of biologically active compounds. Studies have described the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through catalyzed hydroamination (Feng et al., 2019).

Cyclobutane Derivatives Synthesis

The synthesis of 2,4-methanoproline analogues, which involves cyclobutane derivatives, is another area where this compound plays a role. This showcases its application in creating novel amino acid derivatives (Rammeloo et al., 2002).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a high GI absorption and is BBB permeant . It is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Molecular Mechanism

It is known that the compound has a high lipophilicity, which may influence its interactions with biomolecules

Propiedades

IUPAC Name |

3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKVDLXKYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2358620.png)

![4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2358623.png)

![3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2358624.png)

![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2358633.png)

![N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2358635.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358639.png)

![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2358640.png)

![2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2358641.png)